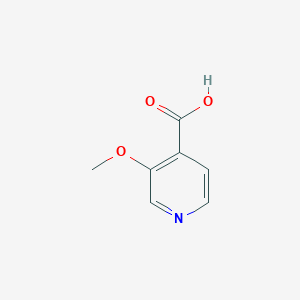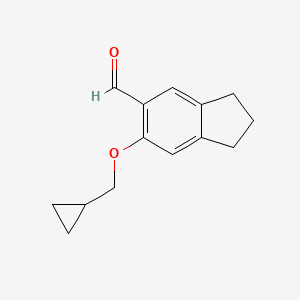
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde
Overview
Description
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde (CMI) is a synthetic organic compound that has been used in a variety of scientific research applications. CMI is a cyclic aldehyde that has a unique structure, which allows it to act as a versatile reagent in various synthetic processes. It has been used as a catalyst in organic synthesis and as a building block in the synthesis of various organic compounds. It has also been used in the synthesis of heterocyclic compounds, peptides, and polymers. CMI has a low molecular weight, making it highly soluble in a variety of solvents and easy to work with in the laboratory.
Scientific Research Applications
Alternative to Donor-Acceptor Cyclopropanes
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde and related compounds have been explored as alternatives to donor-acceptor cyclopropanes (DAC) in organic synthesis. Styrylmalonates, for example, have been used as substitutes for DACs in reactions with aromatic aldehydes, leading to the efficient formation of 5,6-dihydropyran-2-one skeletons (Borisov et al., 2017).
Chelation-Controlled Nucleophilic Addition
The compound's structure lends itself to 1,4-chelation-controlled nucleophilic addition to aldehydes. This process results in high stereoselectivity, demonstrating the compound's potential in stereochemical applications in organic synthesis (Kazuta et al., 2004).
Stereoselective Synthesis of Cyclopropylboronate Esters
In the field of stereoselective synthesis, 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde related structures have been used in the formation of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and cyclobutanones. This demonstrates the versatility of these compounds in generating complex molecular structures with high stereoselectivity (Hussain et al., 2009).
TiX4-Mediated Prins-Type Cyclization
Cyclopropane carbaldehydes, a category that includes 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde, have been used in TiX4-mediated Prins-type cyclization. This method facilitates the construction of complex structures like hexahydrooxonines and octahydrocyclopenta[ b]pyrans (Kumar et al., 2018).
Molecular Structure and Vibrational Studies
The molecular structure and vibrational spectra of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been extensively studied. These studies provide insight into the electronic properties and potential applications in non-linear optical materials (Al-Abdullah et al., 2014).
Gold(I)-Catalyzed Intermolecular Addition
The compound and its derivatives have been involved in Gold(I)-catalyzed intermolecular addition reactions with 1,5- and 1,6-enynes. This application shows its potential in creating diverse organic compounds through catalytic processes (Amijs et al., 2008).
properties
IUPAC Name |
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-8-13-6-11-2-1-3-12(11)7-14(13)16-9-10-4-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWSPXIGPMJARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)OCC3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)


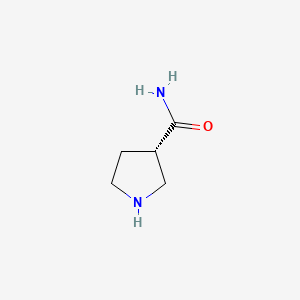

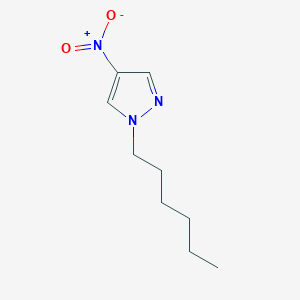

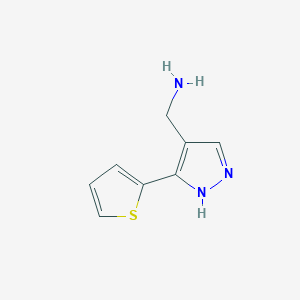
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)


